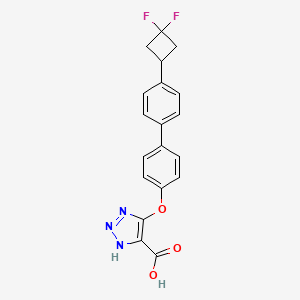

Vamagloxistat

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

2408241-62-1 |

|---|---|

分子式 |

C19H15F2N3O3 |

分子量 |

371.3 g/mol |

IUPAC名 |

4-[4-[4-(3,3-difluorocyclobutyl)phenyl]phenoxy]-1H-triazole-5-carboxylic acid |

InChI |

InChI=1S/C19H15F2N3O3/c20-19(21)9-14(10-19)13-3-1-11(2-4-13)12-5-7-15(8-6-12)27-17-16(18(25)26)22-24-23-17/h1-8,14H,9-10H2,(H,25,26)(H,22,23,24) |

InChIキー |

DIQJDWGODFNEHC-UHFFFAOYSA-N |

正規SMILES |

C1C(CC1(F)F)C2=CC=C(C=C2)C3=CC=C(C=C3)OC4=C(NN=N4)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

Vamagloxistat: A Technical Guide to Glycolate Oxidase Inhibition for Hyperoxaluria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vamagloxistat (BBP-711) is an orally administered small molecule inhibitor of glycolate (B3277807) oxidase (GO), a key enzyme in the metabolic pathway responsible for oxalate (B1200264) production.[1][2] In individuals with Primary Hyperoxaluria Type 1 (PH1), a rare genetic disorder, deficient activity of the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT) leads to the accumulation of glyoxylate (B1226380), which is then converted to oxalate.[3][4][5] The subsequent overproduction of oxalate results in the formation of recurrent kidney stones and nephrocalcinosis, often progressing to end-stage renal disease. This compound is being developed as a substrate reduction therapy to mitigate oxalate overproduction in patients with PH1 and those with recurrent kidney stones due to elevated oxalate levels. By inhibiting glycolate oxidase, this compound aims to reduce the synthesis of glyoxylate, the direct precursor of oxalate.[4] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and relevant experimental protocols for this compound.

Introduction to Glycolate Oxidase and Primary Hyperoxaluria Type 1

Primary Hyperoxaluria Type 1 (PH1) is an autosomal recessive disorder caused by mutations in the AGXT gene, which encodes the enzyme alanine-glyoxylate aminotransferase (AGT).[3][4] AGT is primarily expressed in the liver peroxisomes and is responsible for the detoxification of glyoxylate by converting it to glycine.[3][6] In PH1, the deficiency of AGT leads to an accumulation of glyoxylate. This excess glyoxylate is then oxidized to oxalate by the cytosolic enzyme lactate (B86563) dehydrogenase (LDH).[4] The kidneys excrete oxalate; however, in PH1, the persistently high levels of oxalate lead to the formation of insoluble calcium oxalate crystals in the urinary tract, causing kidney stones, nephrocalcinosis, and progressive kidney damage.[3]

Glycolate oxidase (GO), encoded by the HAO1 gene, is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate, a key step in the pathway that generates the substrate for oxalate production in PH1.[4][5] Therefore, inhibiting GO presents a promising therapeutic strategy for PH1 by reducing the available pool of glyoxylate for conversion to oxalate. The safety of this approach is supported by the observation of healthy individuals with a natural knockout of the HAO1 gene.

This compound (BBP-711): Mechanism of Action

This compound is a potent and selective inhibitor of glycolate oxidase. By binding to the active site of GO, this compound blocks the conversion of glycolate to glyoxylate. This inhibition leads to a decrease in the substrate available for oxalate synthesis by LDH, thereby reducing the overall production of oxalate. The accumulated glycolate is a soluble compound that can be readily excreted in the urine.

Signaling Pathway of Glyoxylate Metabolism in Primary Hyperoxaluria Type 1

Caption: Metabolic pathway of glyoxylate in PH1 and the inhibitory action of this compound.

Quantitative Data

Table 1: Preclinical Data for this compound

| Parameter | Species/System | Value | Reference |

| IC50 (GO Inhibition) | Human | 15.4 nM | [7] |

| Rat | 22.4 nM | [7] | |

| Mouse | 149 nM | [7] | |

| KD (Direct Binding to hGO1) | Human | 6.31 nM | [7] |

| IC50 (Oxalate Production) | Agxt-/- Hepatocytes (24h) | 24.2 nM | [7] |

| Agxt-/- Hepatocytes (48h) | 42.9 nM | [7] | |

| In Vivo Efficacy | Agxt-/- Mice (7 mg/kg) | 60% reduction in urinary oxalate | [7] |

| Agxt-/- Mice (7 mg/kg) | >88% inhibition of GO activity | [7] |

Table 2: Phase 1 Clinical Trial Data for this compound in Healthy Volunteers

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | ~2.5 hours | [2] |

| Terminal Elimination Half-life | ~26 hours | [2] |

| Pharmacodynamic Effect | 10-15-fold increase in plasma glycolate | [2] |

| Safety and Tolerability | Well-tolerated at single doses up to 3,000 mg and multiple doses up to 1000 mg | [2] |

Note: Specific Cmax and AUC values from the Phase 1 clinical trial have not been publicly disclosed.

Experimental Protocols

In Vitro Glycolate Oxidase Inhibition Assay (Amplex Red Method)

This protocol is adapted from a general method for measuring hydrogen peroxide production, a direct product of the glycolate oxidase reaction.

Objective: To determine the in vitro potency of this compound in inhibiting glycolate oxidase activity.

Materials:

-

Purified recombinant human glycolate oxidase (hGO)

-

This compound

-

Glycolate (substrate)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of glycolate in assay buffer.

-

Prepare a working solution of Amplex Red and HRP in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of hGO to each well.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

-

Initiate Reaction:

-

Add the glycolate substrate to all wells to start the reaction.

-

-

Detection:

-

Immediately add the Amplex Red/HRP working solution to all wells.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm at multiple time points.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Experimental Workflow: In Vitro GO Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against glycolate oxidase.

Measurement of Oxalate Production in Cultured Hepatocytes

Objective: To assess the effect of this compound on oxalate production in a cellular model of PH1.

Materials:

-

Agxt-/- mouse primary hepatocytes or a relevant human hepatocyte cell line

-

Cell culture medium and supplements

-

This compound

-

Glycolate

-

Lysis buffer

-

Oxalate assay kit (e.g., enzymatic or HPLC-based)

Procedure:

-

Cell Culture:

-

Culture the hepatocytes in appropriate multi-well plates until they reach the desired confluency.

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

-

During the treatment period, the medium can be supplemented with glycolate to ensure substrate availability for oxalate production.

-

-

Sample Collection:

-

At the end of the treatment period, collect the cell culture supernatant and/or lyse the cells.

-

-

Oxalate Measurement:

-

Measure the concentration of oxalate in the collected samples using a validated oxalate assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the oxalate levels to a measure of cell number or protein concentration.

-

Plot the normalized oxalate levels against the logarithm of the this compound concentration and determine the IC50 value.

-

Clinical Development

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple-ascending dose study of this compound (NCT04876924) has been completed in healthy volunteers. The study demonstrated that this compound was well-tolerated and showed dose-dependent increases in plasma glycolate, confirming target engagement. Based on these positive results, a Phase 2/3 pivotal study in patients with PH1 and a Phase 2 study in adult recurrent kidney stone formers were planned. As of the date of this document, results from these later-stage trials have not been publicly released.

Conclusion

This compound is a promising oral therapy for the treatment of Primary Hyperoxaluria Type 1 and other conditions characterized by oxalate overproduction. Its mechanism of action as a potent inhibitor of glycolate oxidase directly targets the metabolic pathway responsible for oxalate synthesis. Preclinical and early clinical data have demonstrated its potential for significant efficacy and a favorable safety profile. Further clinical development will be crucial in establishing its role in the management of these debilitating conditions.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. preprints.org [preprints.org]

- 3. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Vamagloxistat: A Technical Guide to Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vamagloxistat is an investigational small molecule inhibitor of myeloperoxidase (MPO), an enzyme implicated in the inflammatory processes associated with various diseases, including non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the available preclinical research findings for this compound and other relevant myeloperoxidase inhibitors. The information is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's mechanism of action, efficacy in animal models, and key experimental methodologies.

Core Mechanism of Action: Myeloperoxidase Inhibition

This compound's primary mechanism of action is the inhibition of myeloperoxidase (MPO), a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils.[1] During inflammation, activated neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl) and other reactive oxygen species. These potent oxidants contribute to tissue damage and amplify the inflammatory response. By inhibiting MPO, this compound aims to reduce this oxidative stress and its downstream pathological consequences.

Signaling Pathway of Myeloperoxidase-Mediated Inflammation

The following diagram illustrates the central role of MPO in the inflammatory cascade and the proposed point of intervention for this compound.

In Vitro Efficacy: Myeloperoxidase Inhibition Assay

The inhibitory potential of a compound against MPO is typically quantified by its half-maximal inhibitory concentration (IC50). While specific IC50 data for this compound is not publicly available, the following table presents IC50 values for other known MPO inhibitors to provide a comparative context.

| Compound | IC50 | Assay Type |

| This compound | TBD | - |

| Mitiperstat (AZD4831) | 1.5 nM | In vitro chemiluminescent assay |

| 4-Aminobenzoic acid hydrazide (ABAH) | Not specified | MPO-specific inhibitor |

Experimental Protocol: In Vitro MPO Peroxidation Activity Assay

This protocol is a standard method to measure the peroxidase activity of MPO and the inhibitory effect of compounds like this compound.

Materials:

-

96-well microtiter plates

-

Purified MPO enzyme

-

MPO substrate (e.g., 3,3′,5,5′-Tetramethylbenzidine - TMB)

-

Hydrogen peroxide (H₂O₂)

-

Assay buffer (e.g., sodium phosphate (B84403) buffer, pH 5.4)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

To each well of a 96-well plate, add the assay buffer.

-

Add a fixed amount of purified MPO to each well.

-

Add the test compound dilutions to the respective wells. Include a vehicle control.

-

Initiate the reaction by adding the MPO substrate and H₂O₂.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

-

Calculate the percentage of MPO inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Preclinical Efficacy in NASH Animal Models

Studies utilizing a surrogate MPO inhibitor, AZM198, in a mouse model of NASH have demonstrated the therapeutic potential of targeting MPO in this disease.

Experimental Model: Diet-Induced NASH in Mice

A common method to induce NASH in mice involves a high-fat, high-cholesterol, and high-sugar diet, often referred to as a "Western diet." This model recapitulates key features of human NASH, including steatosis, inflammation, and fibrosis.

Protocol for Diet-Induced NASH Model:

-

Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced metabolic syndrome.

-

Diet: A custom diet high in fat (e.g., 40-60% kcal from fat), cholesterol (e.g., 0.2-2%), and fructose/sucrose in the drinking water.

-

Duration: The diet is typically administered for 16-24 weeks to induce the full spectrum of NASH pathology.

-

Treatment: The MPO inhibitor (e.g., AZM198) is administered orally once daily.

-

Endpoints:

-

Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to quantify fibrosis.

-

Biochemical Analysis: Plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.

-

Gene Expression: Hepatic expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1) is quantified by RT-qPCR.

-

MPO Activity: MPO activity in liver tissue is measured to confirm target engagement.

-

Key Findings from a Surrogate MPO Inhibitor (AZM198) Study

In a study using a diet-induced mouse model of NASH, pharmacological inhibition of MPO with AZM198 resulted in significant improvements in several key pathological features of the disease.[2]

| Parameter | Vehicle Control | MPO Inhibitor (AZM198) | % Change |

| Liver Injury (ALT, U/L) | Elevated | Significantly Reduced | ↓ |

| Hepatic Steatosis | Present | Reduced | ↓ |

| Hepatic Fibrosis (Collagen) | Increased | Significantly Decreased | ↓ |

| Hepatic 3-chlorotyrosine (MPO activity marker) | Elevated | Significantly Reduced | ↓ |

| Hepatic Col1a1 Expression | Upregulated | Significantly Blunted | ↓ |

| Hepatic Timp1 Expression | Upregulated | Significantly Blunted | ↓ |

Note: Specific quantitative values were not provided in the source material, but the direction and significance of the changes were reported.

These findings suggest that MPO plays a crucial role in the progression of NASH and that its inhibition can attenuate liver injury, steatosis, and fibrosis.[2]

Preclinical Pharmacokinetics and Toxicology

Comprehensive preclinical pharmacokinetic (PK) and toxicology data for this compound are not publicly available at this time. Standard preclinical development programs typically include the following studies:

Pharmacokinetics:

-

Absorption, Distribution, Metabolism, and Excretion (ADME): Studies in two animal species (one rodent, one non-rodent) to understand how the drug is processed by the body.[3]

-

Bioavailability: Determination of the fraction of the administered dose that reaches systemic circulation.

-

Plasma Protein Binding: Assessment of the extent to which the drug binds to plasma proteins.

-

Metabolite Identification: Characterization of the major metabolites of the drug.

Toxicology:

-

Single-Dose and Repeat-Dose Toxicity: Studies in two species to identify potential target organs of toxicity and to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL).[2][4]

-

Safety Pharmacology: Evaluation of the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.[2]

-

Genotoxicity: A battery of in vitro and in vivo tests to assess the potential of the drug to cause genetic mutations.

-

Reproductive and Developmental Toxicology: Studies to evaluate the potential effects on fertility and fetal development.

Conclusion

The preclinical data, primarily from surrogate MPO inhibitors, strongly support the therapeutic potential of this compound in diseases driven by neutrophil-mediated inflammation, such as NASH. The inhibition of MPO has been shown to effectively reduce liver injury, steatosis, and fibrosis in a relevant animal model. Further publication of this compound-specific preclinical data, including its in vitro potency and a comprehensive pharmacokinetic and toxicology profile, will be crucial for its continued clinical development. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to understand and evaluate the ongoing research in this promising therapeutic area.

References

Vamagloxistat (BBP-711): A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vamagloxistat (BBP-711) is an investigational, orally administered small molecule inhibitor of glycolate (B3277807) oxidase (GO) in development by Cantero Therapeutics, a subsidiary of BridgeBio Pharma. It is being evaluated for the treatment of Primary Hyperoxaluria Type 1 (PH1) and recurrent kidney stones, conditions characterized by the overproduction of oxalate (B1200264). By targeting GO, this compound aims to reduce the metabolic production of glyoxylate (B1226380), a direct precursor to oxalate, thereby mitigating the pathophysiology of these diseases. This technical guide provides a comprehensive timeline of this compound's discovery and development, details its mechanism of action, and summarizes key preclinical and clinical data.

Discovery and Preclinical Development

While a specific discovery date for this compound has not been publicly disclosed, its development emerged from an iterative synthesis and structure-activity relationship (SAR) study of over 50 inhibitors of glycolate oxidase. This process identified this compound as a potent and selective candidate with drug-like properties suitable for clinical development.

Preclinical Efficacy

This compound demonstrated significant promise in preclinical studies, which included in vitro enzymatic assays, cell-based models, and in vivo studies using a mouse model of Primary Hyperoxaluria Type 1.

In Vitro Studies: this compound has shown potent inhibition of glycolate oxidase from multiple species. Key findings include its strong binding affinity to the human form of the enzyme.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value |

| IC50 | Human | 15.4 nM |

| Rat | 22.4 nM | |

| Mouse | 149 nM | |

| KD | Human GO1 | 6.31 nM |

| Rat GO2 | 12.8 nM |

IC50: Half-maximal inhibitory concentration. KD: Dissociation constant.

In cell-based assays using primary hepatocytes from a hyperoxaluric mouse model (Agxt−/−), this compound demonstrated a concentration-dependent inhibition of oxalate production.

Table 2: Inhibition of Oxalate Production in Agxt−/− Hepatocytes

| Time Point | IC50 |

| 24 hours | 24.2 nM |

| 48 hours | 42.9 nM |

In Vivo Studies: The efficacy of this compound was evaluated in an Agxt−/− mouse model, which mimics the genetic defect in PH1. Oral administration of this compound led to a significant reduction in urinary oxalate levels.

Table 3: In Vivo Efficacy of this compound in Agxt−/− Mice

| Dose | Duration | Maximum Reduction in Urinary Oxalate | Maximum Inhibition of GO Activity |

| 7 mg/kg | 5 days | 60% | >88% |

Experimental Protocols

In Vitro Enzyme Inhibition Assay: The inhibitory activity of this compound on glycolate oxidase was determined by measuring the conversion of glycolate to oxalate using purified human, mouse, and rat HAOX1 enzymes. The reaction progress was monitored, and the IC50 values were calculated from the dose-response curves.

Surface Plasmon Resonance (SPR) for Binding Affinity: The direct binding of this compound to immobilized purified human glycolate oxidase (hGO) was assessed using SPR. This technique measures the change in the refractive index at the surface of a sensor chip as the analyte (this compound) flows over it, allowing for the determination of the dissociation constant (KD).

In Vivo Efficacy Study in Agxt−/− Mouse Model:

-

Animal Model: Agxt−/− mice, which lack the alanine-glyoxylate aminotransferase enzyme, were used as a model for PH1.

-

Dosing: this compound was administered to the mice via oral gavage at various doses.

-

Sample Collection: Urine samples were collected from the mice over a specified period to measure oxalate levels.

-

Analysis: Urinary oxalate concentration was quantified to determine the extent of reduction following treatment with this compound.

Clinical Development

BridgeBio Pharma has advanced this compound into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Phase 1 Clinical Trial

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple-ascending dose study (NCT04876924) was conducted in 92 healthy adult volunteers. The trial was initiated on April 29, 2021, and was completed on February 27, 2022.

Key Findings:

-

Safety and Tolerability: this compound was well-tolerated at single doses ranging from 40 to 3,000 mg and multiple doses from 75 to 1000 mg. Treatment-emergent adverse events were infrequent and of mild to moderate severity.[1]

-

Pharmacokinetics: The drug was rapidly absorbed, with a time to maximum concentration of approximately 2.5 hours and an elimination half-life of about 26 hours, supporting the potential for once-daily dosing.[1]

-

Pharmacodynamics: this compound demonstrated a rapid and clinically meaningful increase in plasma glycolate levels, 10-15 times above baseline, indicating successful target engagement and inhibition of glycolate oxidase.[1] PK-PD modeling predicted that near-complete inhibition (>95%) of GO could be sustained throughout the dosing period.[1]

Table 4: Phase 1 Clinical Trial (NCT04876924) Summary

| Parameter | Details |

| ClinicalTrials.gov ID | NCT04876924 |

| Phase | 1 |

| Study Design | Randomized, Double-Blinded, Placebo-Controlled, Ascending Dose |

| Number of Participants | 92 |

| Status | Completed |

| Start Date | April 29, 2021 |

| Completion Date | February 27, 2022 |

Planned Phase 2/3 Clinical Trial

Following the positive results from the Phase 1 study, BridgeBio announced its intention to initiate a pivotal Phase 2/3 clinical trial of this compound in patients with Primary Hyperoxaluria Type 1 by the end of 2022.[2] A Phase 2 proof-of-concept study in adult recurrent kidney stone formers was also planned to commence around the same time.[2]

The proposed design for the Phase 2/3 trial in PH1 is a two-part study:

-

Part A: A dose-finding portion to determine a safe and effective dose.

-

Part B: A randomized, placebo-controlled segment to evaluate the efficacy of the selected dose.[2]

The primary endpoint is expected to be the change from baseline in 24-hour urinary oxalate excretion.[2] As of the latest available information, the commencement and current status of these trials have not been publicly updated.

Mechanism of Action and Signaling Pathway

This compound's therapeutic approach is based on substrate reduction therapy. In Primary Hyperoxaluria Type 1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to an accumulation of glyoxylate, which is then converted to oxalate. This compound inhibits glycolate oxidase (GO), the enzyme responsible for converting glycolate to glyoxylate. By blocking this step, this compound reduces the amount of glyoxylate available for conversion to oxalate, thus lowering overall oxalate production.

Development Timeline

Conclusion

This compound represents a promising oral therapeutic candidate for the treatment of Primary Hyperoxaluria Type 1 and recurrent kidney stones. Its targeted mechanism of action, potent preclinical efficacy, and favorable safety and pharmacokinetic profile in Phase 1 clinical studies provide a strong rationale for its continued development. The planned Phase 2/3 clinical trial will be crucial in determining its efficacy and safety in the patient population and its potential to address a significant unmet medical need. Further updates on the progress of the clinical development program are anticipated.

References

Vamagloxistat (BBP-711): A Novel Oral Glycolate Oxidase Inhibitor for the Therapeutic Intervention in Kidney Stone Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Kidney stone disease, predominantly characterized by the formation of calcium oxalate (B1200264) stones, represents a significant and growing global health concern. A key driver in the pathophysiology of calcium oxalate stone formation is hyperoxaluria, a condition of excessive urinary oxalate excretion. Vamagloxistat (formerly BBP-711), an investigational, orally administered small molecule, is emerging as a promising therapeutic agent. It functions as a potent and selective inhibitor of glycolate (B3277807) oxidase (GO), a critical enzyme in the endogenous pathway of oxalate synthesis. By targeting GO, this compound aims to reduce the hepatic production of oxalate, thereby decreasing urinary oxalate levels and mitigating the risk of stone formation. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and the therapeutic potential of this compound in the management of kidney stones.

Introduction: The Challenge of Hyperoxaluria and Kidney Stones

Hyperoxaluria is a primary risk factor for the development of calcium oxalate kidney stones.[1] Oxalate, a metabolic end-product, is excreted by the kidneys, and its supersaturation in urine leads to crystallization with calcium, forming the most common type of kidney stones.[1][2] This condition can be idiopathic or secondary to genetic disorders such as Primary Hyperoxaluria (PH), a group of rare genetic diseases characterized by the overproduction of oxalate.[3][4] PH1, the most common and severe form, is caused by mutations in the AGXT gene, leading to deficient activity of the liver-specific enzyme alanine-glyoxylate aminotransferase (AGT).[4] This deficiency results in the accumulation of glyoxylate (B1226380), which is then converted to oxalate.[4][5]

Current management strategies for recurrent kidney stone formers are often limited and may include dietary modifications, increased fluid intake, and therapies that are not always effective or well-tolerated.[2] Therefore, there is a significant unmet medical need for targeted therapies that can effectively reduce oxalate production.

This compound: Mechanism of Action

This compound is a first-in-class, orally available small molecule inhibitor of glycolate oxidase (GO).[6][7][8] GO is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate, a direct precursor of oxalate.[9][10][11][12] In the context of PH1, where the detoxification of glyoxylate to glycine (B1666218) is impaired, the conversion of glyoxylate to oxalate is a key pathological step. By inhibiting GO, this compound effectively reduces the substrate pool for oxalate synthesis.[2][4] This mechanism of action is upstream of the enzymatic defect in PH1, offering a therapeutic strategy to decrease the overproduction of oxalate.[1]

dot

Preclinical Data

A comprehensive preclinical program has established the potency, selectivity, and in vivo efficacy of this compound.

Enzymatic and Cellular Activity

This compound has demonstrated potent inhibition of glycolate oxidase from multiple species. In vitro studies have also confirmed its ability to reduce oxalate production in a cellular model of Primary Hyperoxaluria Type 1.

| Parameter | Value | Species/System | Reference |

| IC50 (GO) | 15.4 nM | Human | [13] |

| 22.4 nM | Rat | [13] | |

| 149 nM | Mouse | [13] | |

| Direct Binding (KD to hGO1) | 6.31 nM | Human | [13] |

| IC50 (Oxalate Production) | 24.2 nM (24 hrs) | Agxt-/- mouse hepatocytes | [13] |

| 42.9 nM (48 hrs) | Agxt-/- mouse hepatocytes | [13] |

Table 1: In Vitro Potency of this compound (BBP-711)

This compound exhibited high selectivity for GO, with minimal activity against other related enzymes such as D-amino acid oxidase, dihydroorotate (B8406146) dehydrogenase, and lactate (B86563) dehydrogenase-A at concentrations up to 10 µM.[13]

In Vivo Efficacy in a Disease Model

The efficacy of this compound was evaluated in the Agxt knockout mouse model, which mimics the genetic defect of PH1. Oral administration of this compound led to a significant reduction in urinary oxalate excretion.

| Dose | Maximum Urinary Oxalate Reduction | GO Activity Inhibition | Reference |

| 7 mg/kg (5 days) | 60% | >88% | [13] |

Table 2: In Vivo Efficacy of this compound in an Agxt-/- Mouse Model

Notably, higher doses did not result in a greater reduction in urinary oxalate, suggesting that maximal efficacy was achieved at the 7 mg/kg dose.[13]

Clinical Development

This compound has advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Phase 1 First-in-Human Study

A randomized, double-blind, placebo-controlled Phase 1 study was conducted in healthy adult volunteers. The study assessed single ascending doses (40 to 3,000 mg) and multiple ascending doses (75 to 1000 mg) of this compound.[6][8]

Key Findings:

-

Safety and Tolerability: this compound was well-tolerated with no safety signals of clinical concern.[8] Treatment-emergent adverse events were infrequent (15-34%) and were of mild or moderate severity.[6] No significant changes in clinical laboratory measures, ECG, or vital signs were observed.[6]

-

Pharmacokinetics: The time to maximum plasma concentration was approximately 2 hours, with a terminal elimination half-life of about 28 hours, supporting the potential for once-daily oral dosing.[8]

-

Pharmacodynamics (Target Engagement): this compound demonstrated dose-dependent increases in plasma and urine glycolate concentrations, a direct biomarker of GO inhibition.[8] At steady state, plasma glycolate levels increased 10- to 15-fold above baseline, reaching concentrations comparable to those seen in individuals with a genetic knockout of the HAO1 gene (which encodes GO), suggesting near-complete inhibition of the enzyme.[8][14]

| Dose | Plasma Glycolate Increase | Key Observation | Reference |

| Single Ascending Doses | Dose-dependent increase up to 2,000 mg | Evidence of target engagement | [8] |

| Multiple Ascending Doses | 10-15 fold increase above baseline | Suggests near-complete GO inhibition | [8][14] |

Table 3: Pharmacodynamic Effects of this compound in Phase 1 Study

Planned Phase 2/3 and Phase 2 Studies

Based on the positive Phase 1 data, BridgeBio Pharma, the developer of this compound, has announced plans to initiate a pivotal Phase 2/3 trial in patients with PH1 and a Phase 2 proof-of-concept study in adult recurrent kidney stone formers with elevated urinary oxalate.[6][14]

dot

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are proprietary. However, based on publicly available information and general laboratory practices, the following outlines the principles of key assays.

Glycolate Oxidase (GO) Activity Assay (General Protocol)

These assays typically measure the enzymatic conversion of glycolate to glyoxylate, often by detecting the production of hydrogen peroxide (H₂O₂) or by derivatizing glyoxylate for spectrophotometric quantification.

Principle: Glycolate + O₂ --(Glycolate Oxidase)--> Glyoxylate + H₂O₂

Method 1: H₂O₂ Detection

-

Reaction Mixture: Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 8.3) containing glycolate.

-

Enzyme and Inhibitor: Add purified GO enzyme and varying concentrations of this compound to the reaction mixture.

-

Detection: Include a peroxidase and a chromogenic substrate (e.g., o-dianisidine) that changes color in the presence of H₂O₂.

-

Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 440 nm) over time using a spectrophotometer. The rate of color change is proportional to GO activity.

Method 2: Glyoxylate Detection

-

Reaction Mixture: As above, but without the H₂O₂ detection system.

-

Derivatization: After a set incubation time, stop the reaction and add a derivatizing agent (e.g., phenylhydrazine) that reacts with glyoxylate to form a colored product (glyoxylate phenylhydrazone).[15][16]

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 324 nm) to quantify the amount of glyoxylate produced.[15][16]

dot

Cellular Oxalate Production Assay

-

Cell Culture: Culture primary hepatocytes from an appropriate model system (e.g., Agxt knockout mice).

-

Treatment: Treat the cells with varying concentrations of this compound.

-

Sample Collection: Collect the cell culture supernatant at specified time points (e.g., 24 and 48 hours).

-

Oxalate Quantification: Measure the concentration of oxalate in the supernatant using a validated method, such as liquid chromatography-mass spectrometry (LC-MS) or an enzyme-based colorimetric assay.

-

Data Analysis: Calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of oxalate production.

Conclusion and Future Directions

This compound represents a targeted and promising oral therapeutic strategy for the management of kidney stones by addressing the root cause of hyperoxaluria in a significant patient population. Its mechanism as a glycolate oxidase inhibitor is well-defined, and preclinical studies have demonstrated its potency and in vivo efficacy. The positive results from the Phase 1 clinical trial in healthy volunteers, showing excellent safety, tolerability, and target engagement, provide a strong foundation for its continued development.

The planned Phase 2/3 and Phase 2 trials in patients with PH1 and recurrent kidney stone formers, respectively, will be critical in establishing the clinical efficacy and safety of this compound in the target patient populations. Successful outcomes from these trials could position this compound as a best-in-class oral therapy for hyperoxaluria and a significant advancement in the prevention of calcium oxalate kidney stones. Further research will also be needed to explore its potential in other forms of hyperoxaluria and in pediatric populations.

References

- 1. Hyperoxaluria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. WO2017100266A1 - Glycolate oxidase inhibitors and methods of use for the treatment of kidney stones - Google Patents [patents.google.com]

- 3. End Points for Clinical Trials in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRISPR/Cas9-mediated glycolate oxidase disruption is an efficacious and safe treatment for primary hyperoxaluria type I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perspectives in primary hyperoxaluria — historical, current and future clinical interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bridgebio.com [bridgebio.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 8. urosource.uroweb.org [urosource.uroweb.org]

- 9. The formation of oxalate from glycolate in rat and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pathways of hepatic oxalate synthesis and their regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. bridgebio.com [bridgebio.com]

- 15. Glycolate Oxidase (GO) Assay Kit - Profacgen [profacgen.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Vamagloxistat (BBP-711): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vamagloxistat, also known as BBP-711, is an investigational, orally administered small molecule inhibitor of glycolate (B3277807) oxidase (GO).[1][2][3] It is being developed for the treatment of conditions characterized by excessive oxalate (B1200264) production, such as primary hyperoxaluria type 1 (PH1) and recurrent kidney stone formation.[1] By targeting GO, a key enzyme in the metabolic pathway that produces oxalate, this compound aims to reduce the oxalate burden, thereby preventing the formation of calcium oxalate crystals, which can lead to kidney stones, nephrocalcinosis, and progressive renal impairment.[1][2] This technical guide provides an in-depth summary of the currently available pharmacokinetic and pharmacodynamic data for this compound, based on preclinical and early-phase clinical studies.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzyme glycolate oxidase (GO). GO, encoded by the HAO1 gene, is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate (B1226380).[4][5] Glyoxylate is a direct precursor of oxalate.[4] In pathological conditions like Primary Hyperoxaluria Type 1, where a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) prevents the normal detoxification of glyoxylate to glycine, the conversion of glyoxylate to oxalate is enhanced. By inhibiting GO, this compound reduces the production of glyoxylate from glycolate, thereby decreasing the substrate available for oxalate synthesis.[6] This mechanism is a form of substrate reduction therapy.

Pharmacokinetics

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models, particularly in Agxt knockout mice (a model for PH1), have been crucial in the early development of this compound.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Agxt-/- Mice

| Parameter | Value | Species/Model | Dosing | Source |

| Distribution | ||||

| Liver Exposure (AUC0-24hr) | Higher than plasma exposure | Agxt-/- Mice | Oral gavage | [7] |

Note: Detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, and half-life from published preclinical studies are limited.

Clinical Pharmacokinetics

A first-in-human, randomized, double-blind, placebo-controlled Phase 1 study in 92 healthy adult volunteers has provided key insights into the clinical pharmacokinetics of this compound.[1][2]

Table 2: Clinical Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers

| Parameter | Value | Study Population | Dosing | Source |

| Absorption | ||||

| Time to Maximum Plasma Concentration (Tmax) | ~2.5 hours | Healthy Volunteers | Single oral dose | [1] |

| ~2 hours | Healthy Volunteers | Single oral dose | [2] | |

| Elimination | ||||

| Elimination Half-life (t1/2) | ~26 hours | Healthy Volunteers | Single oral dose | [1] |

| ~28 hours | Healthy Volunteers | Single oral dose | [2] | |

| Dose Proportionality | ||||

| Exposure (AUC) | Dose-dependent increases | Healthy Volunteers | Single doses up to 2,000 mg | [2] |

| Variability | ||||

| Inter-subject Variability | Low | Healthy Volunteers | Single oral dose | [2] |

The pharmacokinetic profile of this compound, characterized by rapid absorption and a half-life of approximately 26-28 hours, supports the potential for once-daily oral dosing.[1][2]

Pharmacodynamics

Preclinical Pharmacodynamics

In vitro and in vivo preclinical studies have demonstrated the potent and selective inhibitory activity of this compound on glycolate oxidase.

Table 3: Preclinical In Vitro Pharmacodynamic Parameters of this compound

| Parameter | Value | Assay | Source |

| Potency | |||

| IC50 (human GO) | 15.4 nM | Purified enzyme assay | [7] |

| IC50 (rat GO) | 22.4 nM | Purified enzyme assay | [7] |

| IC50 (mouse GO) | 149 nM | Purified enzyme assay | [7] |

| IC50 (oxalate production) | 24.2 nM (at 24 hours) | Agxt-/- mouse hepatocytes | [7] |

| 42.9 nM (at 48 hours) | Agxt-/- mouse hepatocytes | [7] | |

| Binding Affinity | |||

| KD (human GO) | 6.31 nM | Surface Plasmon Resonance | [7] |

| Selectivity | |||

| Off-target enzymes (D-amino acid oxidase, dihydroorotate (B8406146) dehydrogenase, lactate dehydrogenase-A) | <10% activity at 10 µM | Enzyme assays | [7] |

Table 4: Preclinical In Vivo Pharmacodynamic Effects of this compound in Agxt-/- Mice

| Parameter | Effect | Dose | Species/Model | Source |

| Urinary Oxalate Reduction | Maximum reduction of 60% | 7 mg/kg for 5 days (oral) | Agxt-/- Mice | [7] |

| GO Activity Inhibition | >88% inhibition | 7 mg/kg for 5 days (oral) | Agxt-/- Mice | [7] |

These preclinical data demonstrate that this compound is a potent and selective inhibitor of GO, leading to a significant reduction in urinary oxalate in a relevant animal model of PH1.

Clinical Pharmacodynamics

The pharmacodynamic effects of this compound in humans have been assessed by measuring the levels of plasma and urine glycolate, a direct biomarker of GO inhibition. Inhibition of GO leads to an accumulation of its substrate, glycolate.

Table 5: Clinical Pharmacodynamic Effects of this compound in Healthy Adult Volunteers

| Parameter | Effect | Dosing | Study Population | Source |

| Plasma Glycolate | 10-15 fold increase above baseline | Single and multiple doses | Healthy Volunteers | [1] |

| Mean maximal concentration of 100-200 µM on day 7 | Multiple doses | Healthy Volunteers | [2] | |

| Urine Glycolate | Dose-dependent increases | Single and multiple doses | Healthy Volunteers | [2] |

| GO Inhibition (predicted) | >95% (maximal inhibition) | Single and multiple doses | Healthy Volunteers (based on PK/PD modeling) | [1] |

The substantial and dose-dependent increases in plasma and urine glycolate observed in healthy volunteers provide strong evidence of target engagement and near-complete inhibition of GO by this compound.[1][2]

Experimental Protocols

Detailed, step-by-step experimental protocols are not fully available in the cited public-domain literature. However, the general methodologies employed in the key studies are described below.

In Vitro Enzyme Inhibition and Binding Assays

-

Objective: To determine the potency and selectivity of this compound.

-

Methodology:

-

Enzyme Inhibition: The inhibitory activity of this compound was assessed against purified human, mouse, and rat GO enzymes. The concentration of this compound required to inhibit 50% of the enzyme's activity (IC50) was determined.[7] Similar assays were performed against a panel of off-target enzymes to assess selectivity.[7]

-

Binding Affinity: Surface plasmon resonance was utilized to measure the direct binding of this compound to immobilized purified human GO, allowing for the determination of the dissociation constant (KD).[7]

-

Cell-based Assays

-

Objective: To evaluate the effect of this compound on oxalate production in a cellular model of PH1.

-

Methodology: Primary hepatocytes were cultured from Agxt-/- mice. These cells were treated with varying concentrations of this compound, and the production of oxalate was measured at different time points (e.g., 24 and 48 hours) to determine the IC50 for oxalate production.[7]

In Vivo Animal Studies

-

Objective: To assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in an animal model of PH1.

-

Methodology:

-

Animal Model: Agxt-/- mice, which mimic the metabolic defect of PH1, were used.[7]

-

Dosing: this compound was administered to the mice via oral gavage at various doses.[7]

-

Pharmacokinetic Analysis: Plasma and liver concentrations of this compound were measured over time to determine its pharmacokinetic profile, including exposure levels (AUC).[7]

-

Pharmacodynamic Analysis: Urinary oxalate excretion was measured to assess the primary efficacy endpoint. Glycolate oxidase activity in liver tissue was also measured to confirm target engagement.[7]

-

Phase 1 Clinical Trial

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in humans.

-

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, ascending dose study was conducted in healthy adult volunteers. The study consisted of two parts: a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.[1][2]

-

Dosing: In the SAD part, single oral doses ranging from 40 to 3,000 mg were evaluated.[1] In the MAD part, multiple oral doses from 75 to 1000 mg were administered.[1]

-

Pharmacokinetic Analysis: Blood samples were collected at various time points after dosing to determine the plasma concentrations of this compound and to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2.[1][2]

-

Pharmacodynamic Analysis: Plasma and urine samples were collected to measure glycolate concentrations as a biomarker of GO inhibition.[1][2]

-

Safety and Tolerability: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[1][2]

-

Conclusion

This compound (BBP-711) has demonstrated a promising pharmacokinetic and pharmacodynamic profile in both preclinical and early clinical studies. Its mechanism as a potent and selective inhibitor of glycolate oxidase is well-defined. The pharmacokinetic properties, including rapid oral absorption and a half-life supporting once-daily dosing, are favorable for patient compliance. The pharmacodynamic data from healthy volunteers, showing near-complete inhibition of GO as evidenced by a significant increase in plasma and urine glycolate, strongly support its potential as a therapeutic agent for primary hyperoxaluria type 1 and other disorders of oxalate overproduction. Further clinical development, including the ongoing Phase 2/3 study in PH1 patients, will be critical to fully elucidate the efficacy and safety of this compound in the target patient populations.[1]

References

- 1. bridgebio.com [bridgebio.com]

- 2. urosource.uroweb.org [urosource.uroweb.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Active Site and Loop 4 Movements within Human Glycolate Oxidase: Implications for Substrate Specificity and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Vamagloxistat target engagement studies

An In-depth Technical Guide to Vamagloxistat Target Engagement Studies

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (formerly BBP-711) is an investigational, orally administered small-molecule inhibitor of glycolate (B3277807) oxidase (GO), a key enzyme in the hepatic pathway of oxalate (B1200264) production. It is being developed for the treatment of primary hyperoxaluria type 1 (PH1) and recurrent kidney stone formers. By inhibiting GO, this compound aims to reduce the metabolic production of oxalate, thereby preventing the formation of calcium oxalate crystals, which can lead to nephrolithiasis, nephrocalcinosis, and progressive kidney disease. This guide provides a comprehensive overview of the target engagement studies for this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for assessing its activity.

This compound's Target and Mechanism of Action

Primary hyperoxaluria type 1 is a rare genetic disorder characterized by a deficiency of the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT). This deficiency leads to the accumulation of glyoxylate, which is then converted to oxalate by lactate (B86563) dehydrogenase (LDH). The excess oxalate forms insoluble calcium oxalate crystals, causing severe kidney damage.

This compound targets glycolate oxidase (GO), the enzyme responsible for converting glycolate to glyoxylate. By inhibiting GO, this compound reduces the substrate available for oxalate synthesis. The resulting accumulation of glycolate is not associated with toxicity as glycolate is highly soluble and readily excreted in the urine. This substrate reduction therapy approach offers a promising strategy for managing PH1.[1][2][3][4]

Signaling Pathway

The following diagram illustrates the metabolic pathway of oxalate synthesis in both healthy individuals and in patients with Primary Hyperoxaluria Type 1, and the point of intervention for this compound.

Quantitative Data for this compound

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro Data

| Parameter | Value | Species/System | Reference |

| IC50 (Oxalate Production) | 24.2 nM (24 hrs) | Agxt-/- Mouse Hepatocytes | [5] |

| 42.9 nM (48 hrs) | |||

| Binding Affinity (KD) | 6.31 nM | Human GO (hGO1) | [5] |

| 12.8 nM | Rat GO (rGO2) | [5] | |

| Off-Target Activity | <10% inhibition at 10 µM | D-amino acid oxidase, dihydroorotate (B8406146) dehydrogenase, lactate dehydrogenase-A | [5] |

Table 2: Preclinical In Vivo Data (Agxt-/- Mice)

| Parameter | Dose | Result | Reference |

| Urinary Oxalate Reduction | 7 mg/kg (oral, 5 days) | 60% maximum reduction | [5] |

| GO Activity Inhibition | 7 mg/kg (oral, 5 days) | >88% maximum inhibition | [5] |

Table 3: Phase 1 Human Clinical Trial Data (Healthy Volunteers)

| Parameter | Dose | Result | Reference |

| Plasma Glycolate Increase | Single doses up to 2,000 mg | Dose-dependent increase | [6] |

| Multiple doses | Mean maximal concentration of 100-200 µM on day 7 | [6] | |

| Pharmacokinetics (Tmax) | ~2.5 hours | [7] | |

| Pharmacokinetics (t1/2) | ~28 hours | Supportive of once-daily dosing | [6][7] |

| Predicted GO Inhibition | >95% sustained inhibition | [7] |

Experimental Protocols

This section details the methodologies for key experiments used to assess the target engagement and efficacy of this compound.

Glycolate Oxidase (GO) Enzymatic Activity Assay

This assay measures the enzymatic activity of GO and its inhibition by this compound. A common method is a continuous spectrophotometric rate determination assay.

Principle: Glycolate oxidase catalyzes the oxidation of glycolate to glyoxylate, producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable color change.[8][9]

Materials:

-

Purified recombinant human glycolate oxidase

-

This compound

-

Sodium glycolate (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or other suitable chromogenic substrate)

-

Phosphate (B84403) buffer (pH 7.4)

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex® Red reagent.

-

Add this compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

-

Add the purified glycolate oxidase to each well and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding sodium glycolate to each well.

-

Immediately begin monitoring the increase in absorbance at the appropriate wavelength (e.g., 570 nm for Amplex® Red) over time using a spectrophotometer.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

Cellular Assay for Oxalate Production

This assay assesses the ability of this compound to inhibit oxalate production in a cellular context, such as in hepatocytes from a PH1 mouse model.

Principle: Hepatocytes from Agxt-/- mice, which lack the AGT enzyme, are used to model PH1. These cells will produce excess oxalate when supplied with a glycolate precursor. The amount of oxalate secreted into the cell culture medium is quantified.

Materials:

-

Primary hepatocytes isolated from Agxt-/- mice

-

Cell culture medium

-

This compound

-

Glycolate

-

Oxalate assay kit

-

Multi-well cell culture plates

Protocol:

-

Plate the Agxt-/- hepatocytes in multi-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours).[5]

-

Add glycolate to the culture medium to stimulate oxalate production.

-

After an incubation period, collect the cell culture supernatant.

-

Measure the oxalate concentration in the supernatant using a commercially available oxalate assay kit.

-

Normalize the oxalate levels to the total protein content of the cells in each well.

-

Calculate the IC50 value for the inhibition of oxalate production.

In Vivo Efficacy Study in a PH1 Mouse Model

This study evaluates the efficacy of this compound in reducing urinary oxalate excretion in a relevant animal model of PH1.

Principle: The Agxt-/- mouse model recapitulates the biochemical phenotype of PH1, exhibiting hyperoxaluria. The effect of orally administered this compound on urinary oxalate and glycolate levels is measured.

Materials:

-

Agxt-/- mice

-

This compound formulated for oral administration

-

Metabolic cages for urine collection

-

Analytical methods for measuring oxalate and glycolate (e.g., HPLC-MS)

Protocol:

-

House Agxt-/- mice individually in metabolic cages to allow for 24-hour urine collection.

-

Administer this compound orally to the treatment group at a specified dose (e.g., 7 mg/kg) for a set number of days (e.g., 5 days).[5] The control group receives a vehicle.

-

Collect 24-hour urine samples at baseline and at various time points during the treatment period.

-

Measure the concentration of oxalate and glycolate in the urine samples.

-

Analyze the data to determine the percentage reduction in urinary oxalate excretion and the increase in urinary glycolate excretion in the this compound-treated group compared to the control group.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Conclusion

This compound has demonstrated potent and specific inhibition of glycolate oxidase in a range of preclinical models. The target engagement, as evidenced by increased plasma and urinary glycolate, has been successfully translated to early-phase human clinical trials. The data suggest that this compound has the potential to be an effective oral therapy for reducing oxalate overproduction in patients with primary hyperoxaluria type 1 and other conditions characterized by hyperoxaluria. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other glycolate oxidase inhibitors.

References

- 1. An Investigational RNAi Therapeutic Targeting Glycolate Oxidase Reduces Oxalate Production in Models of Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perspectives in primary hyperoxaluria — historical, current and future clinical interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. urosource.uroweb.org [urosource.uroweb.org]

- 7. bridgebio.com [bridgebio.com]

- 8. "Glycolate Oxidase Activity Assay in Plants" by Amita Kaundal, Clemencia M. Rojas et al. [digitalcommons.usu.edu]

- 9. Glycolate Oxidase Activity Assay in Plants [bio-protocol.org]

Vamagloxistat (BBP-711): An In-Depth Technical Review of the Preclinical and Clinical Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Vamagloxistat (also known as BBP-711) is an investigational drug candidate. The information presented in this document is based on publicly available data from preclinical research, press releases, and conference abstracts. Detailed, proprietary data from comprehensive toxicology studies and full clinical trial results are not yet publicly available. This guide aims to provide a thorough overview of the known safety and toxicology profile based on the current information.

Introduction

This compound is a novel, orally administered small molecule inhibitor of glycolate (B3277807) oxidase (GO), an enzyme primarily active in the liver. Developed by Cantero Therapeutics, a BridgeBio Pharma affiliate, this compound is under investigation for the treatment of conditions characterized by excess oxalate (B1200264) production, most notably Primary Hyperoxaluria Type 1 (PH1) and recurrent kidney stone formation.

The therapeutic rationale for this compound is rooted in substrate reduction therapy. By inhibiting glycolate oxidase, this compound aims to decrease the hepatic production of glyoxylate, a direct precursor to oxalate. The accumulation of insoluble calcium oxalate crystals is the primary driver of pathology in hyperoxaluric conditions, leading to nephrocalcinosis, kidney stones, and progressive renal failure.

This technical guide provides a comprehensive summary of the available safety and toxicology data for this compound, including its mechanism of action, preclinical rationale for safety, and findings from a first-in-human Phase 1 clinical trial.

Mechanism of Action and Rationale for Safety

This compound targets glycolate oxidase (GO), a peroxisomal enzyme encoded by the HAO1 gene. GO catalyzes the oxidation of glycolate to glyoxylate. In PH1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to an accumulation of glyoxylate, which is then converted to oxalate.

Signaling Pathway: Oxalate Production in Primary Hyperoxaluria Type 1 and the Role of this compound

Caption: Mechanism of this compound in reducing oxalate production in Primary Hyperoxaluria Type 1.

The safety of targeting glycolate oxidase is supported by genetic evidence. Individuals with naturally occurring loss-of-function mutations in the HAO1 gene are generally asymptomatic.[1] This suggests that the accumulation of glycolate, the substrate of GO, is well-tolerated. Glycolate is highly soluble and is efficiently excreted in the urine.[1] Preclinical studies in GO-deficient mice have shown no adverse phenotype, further supporting the safety of this therapeutic approach.[2]

Preclinical Toxicology Profile

Detailed non-clinical toxicology reports for this compound are not publicly available. Standard preclinical safety assessments for a small molecule drug intended for chronic use typically include studies on general toxicology, genetic toxicology, safety pharmacology, and reproductive toxicology. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations.

The following tables and workflow are illustrative of the types of studies that would be conducted to support a first-in-human clinical trial and are based on regulatory guidelines. The data presented are hypothetical examples and do not represent actual findings for this compound.

General Toxicology

Repeat-dose toxicity studies are conducted in at least one rodent and one non-rodent species to identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Table 1: Illustrative Summary of a 28-Day Repeat-Dose Oral Toxicity Study in Rats

| Parameter | Vehicle Control | Low Dose (X mg/kg/day) | Mid Dose (Y mg/kg/day) | High Dose (Z mg/kg/day) |

| Mortality | 0/20 | 0/20 | 0/20 | 0/20 |

| Clinical Signs | No abnormalities | No abnormalities | No abnormalities | No abnormalities |

| Body Weight | Normal gain | Normal gain | Normal gain | Normal gain |

| Hematology | Within normal limits | Within normal limits | Within normal limits | Within normal limits |

| Clinical Chemistry | Within normal limits | Within normal limits | Within normal limits | Within normal limits |

| Urinalysis | Within normal limits | Within normal limits | Within normal limits | Within normal limits |

| Gross Pathology | No findings | No findings | No findings | No findings |

| Histopathology | No findings | No findings | No findings | No findings |

| NOAEL | - | - | - | ≥ Z mg/kg/day |

Table 2: Illustrative Summary of a 28-Day Repeat-Dose Oral Toxicity Study in Dogs

| Parameter | Vehicle Control | Low Dose (A mg/kg/day) | Mid Dose (B mg/kg/day) | High Dose (C mg/kg/day) |

| Mortality | 0/8 | 0/8 | 0/8 | 0/8 |

| Clinical Signs | No abnormalities | No abnormalities | No abnormalities | No abnormalities |

| ECG | No abnormalities | No abnormalities | No abnormalities | No abnormalities |

| Ophthalmology | No abnormalities | No abnormalities | No abnormalities | No abnormalities |

| Hematology | Within normal limits | Within normal limits | Within normal limits | Within normal limits |

| Clinical Chemistry | Within normal limits | Within normal limits | Within normal limits | Within normal limits |

| Gross Pathology | No findings | No findings | No findings | No findings |

| Histopathology | No findings | No findings | No findings | No findings |

| NOAEL | - | - | - | ≥ C mg/kg/day |

Genetic Toxicology

A standard battery of in vitro and in vivo tests is performed to assess the mutagenic and clastogenic potential of the drug candidate.

Table 3: Illustrative Genetic Toxicology Profile

| Assay | Test System | Concentration/Dose Range | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Up to 5000 µ g/plate | Negative |

| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | Up to 1000 µg/mL | Negative |

| In Vivo Micronucleus | Rat Bone Marrow | Up to 2000 mg/kg | Negative |

Safety Pharmacology

These studies investigate the potential effects of the drug on vital organ systems.

Table 4: Illustrative Safety Pharmacology Profile

| Study | System | Species | Key Findings |

| Cardiovascular | hERG Channel Assay | In vitro | No significant inhibition |

| Telemetry | Dog | No effect on blood pressure, heart rate, or ECG intervals | |

| Respiratory | Plethysmography | Rat | No effect on respiratory rate or tidal volume |

| Central Nervous System | Functional Observational Battery | Rat | No effects on behavior, motor activity, or coordination |

Experimental Workflow: Preclinical Toxicology Assessment

Caption: A typical workflow for preclinical safety and toxicology assessment of a new drug candidate.

Clinical Safety and Tolerability

This compound (BBP-711) has been evaluated in a first-in-human, randomized, double-blind, placebo-controlled, ascending dose Phase 1 study in 92 healthy volunteers (NCT04876924).[3][4] The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug.

Study Design

The trial consisted of two parts:

-

Part A (Single Ascending Dose - SAD): Healthy volunteers received a single oral dose of this compound or placebo across five ascending dose groups (ranging from 40 mg to 3,000 mg).[3]

-

Part B (Multiple Ascending Dose - MAD): Healthy volunteers received multiple oral doses of this compound or placebo in up to five ascending dose groups (ranging from 75 mg to 1000 mg).[3]

Safety assessments included monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[5]

Safety and Tolerability Findings

Based on publicly released data, this compound was well-tolerated across all dose cohorts.[3]

-

Adverse Events: Treatment-emergent adverse events (TEAEs) were reported to be of low frequency (15-34%). All reported TEAEs were classified as mild or moderate in severity.[3]

-

Laboratory Values, ECGs, and Vital Signs: No clinically significant changes in laboratory safety measures, ECGs, or vital signs were observed.[3]

Table 5: Summary of Safety Findings from the Phase 1 Study of this compound in Healthy Volunteers

| Safety Parameter | Single Ascending Dose (SAD) Cohorts | Multiple Ascending Dose (MAD) Cohorts |

| Dose Range | 40 mg to 3,000 mg | 75 mg to 1000 mg |

| Overall Incidence of TEAEs | Low frequency (15-34%) | Low frequency (15-34%) |

| Severity of TEAEs | Mild to Moderate | Mild to Moderate |

| Serious Adverse Events (SAEs) | None reported | None reported |

| Discontinuations due to AEs | None reported | None reported |

| Clinically Significant Lab Abnormalities | None reported | None reported |

| Clinically Significant ECG Changes | None reported | None reported |

| Clinically Significant Vital Sign Changes | None reported | None reported |

Note: Data is qualitative as reported in press releases. A detailed breakdown of specific adverse events and their frequencies is not yet publicly available.

Summary and Conclusion

The available safety and toxicology data for this compound (BBP-711) are encouraging and support its continued development for the treatment of hyperoxaluria. The therapeutic target, glycolate oxidase, has a strong safety rationale based on human genetic data and preclinical models, which suggests that its inhibition is unlikely to cause significant adverse effects.

The first-in-human Phase 1 study in healthy volunteers demonstrated that this compound is well-tolerated at single doses up to 3,000 mg and multiple doses up to 1000 mg.[3] The adverse events observed were infrequent, mild to moderate, and did not lead to any discontinuations. Importantly, no safety signals were detected from laboratory, ECG, or vital sign monitoring.[3]

While detailed preclinical toxicology data are not in the public domain, the successful completion of these studies to enable clinical investigation, combined with the favorable Phase 1 safety results, provides a strong foundation for the safety profile of this compound. Further data from ongoing and future Phase 2/3 clinical trials will be essential to fully characterize the long-term safety and efficacy of this compound in the target patient populations.

References

- 1. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]

- 2. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bridgebio.com [bridgebio.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. urosource.uroweb.org [urosource.uroweb.org]

Vamagloxistat in Substrate Reduction Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vamagloxistat (also known as Venglustat or GZ/SAR402671) is an orally administered, brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).[1][2] As a key enzyme in the biosynthesis of most glycosphingolipids, GCS represents a prime target for substrate reduction therapy (SRT).[1] This therapeutic approach aims to decrease the rate of synthesis of glucosylceramide (GlcCer) and other downstream glycosphingolipids, thereby alleviating the pathological accumulation of these substrates in various lysosomal storage disorders.[3] This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to its development as a substrate reduction therapeutic.

Introduction to Substrate Reduction Therapy and Glycosphingolipid Metabolism

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undegraded macromolecules within lysosomes, leading to cellular dysfunction and multi-organ pathology. In many LSDs, such as Gaucher disease and Fabry disease, the accumulated substrates are glycosphingolipids (GSLs).[3]

Substrate reduction therapy (SRT) offers a therapeutic strategy that is an alternative or complementary to enzyme replacement therapy (ERT). Instead of replacing the deficient lysosomal enzyme, SRT aims to reduce the biosynthesis of the substrate that accumulates.[3] By inhibiting an early step in the GSL synthesis pathway, SRT can restore the metabolic balance in affected cells.

This compound inhibits glucosylceramide synthase (GCS), the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most GSLs.[1] This inhibition leads to a reduction in the production of glucosylceramide (GlcCer) and its downstream derivatives, including globotriaosylceramide (Gb3) and gangliosides.

This compound: Mechanism of Action

This compound is a potent inhibitor of GCS. Its mechanism of action is central to its therapeutic potential in GSL storage disorders.

Signaling Pathway: Glycosphingolipid Biosynthesis

The following diagram illustrates the simplified biosynthesis pathway of key glycosphingolipids and the point of intervention for this compound.

Caption: Inhibition of GCS by this compound reduces GlcCer synthesis.

Quantitative Data

In Vitro Potency

| Compound | Assay | IC50 (nM) | Reference |

| This compound | GCS enzyme assay (MDCK lysate) | 76.5 | [4] |

| GCS cellular assay (K562 cells) | 165 | [4] | |

| AL00804 (competitor) | GCS enzyme assay (MDCK lysate) | 11.7 | [4] |

| GCS cellular assay (K562 cells) | 9.7 | [4] |

Phase 1 Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)

| Dose (mg) | tmax (hr, median) | t1/2z (hr, geometric mean) | CL/F (L/h, mean) | Reference |

| 2 - 150 | 3.00 - 5.50 | 28.9 (pooled) | 5.18 - 6.43 | [5][6] |

Phase 1 Pharmacokinetics in Healthy Volunteers (Multiple Ascending Dose)

| Parameter | 5 mg | 10 mg | 20 mg | Reference |

| Accumulation Ratio (Cmax) | 2.10 (pooled) | 2.10 (pooled) | 2.10 (pooled) | [5][6] |

| Accumulation Ratio (AUC0-24) | 2.22 (pooled) | 2.22 (pooled) | 2.22 (pooled) | [5][6] |

| Apparent Steady State | Within 5 days | Within 5 days | Within 5 days | [5][6] |

MOVES-PD Part 1: Pharmacodynamics in GBA-PD Patients (4 weeks)

| Population | Dose | Plasma GL-1 Reduction | CSF GL-1 Reduction | Reference |

| Japanese | High | Dose-dependent | 72.0% | [7][8][9] |

| Non-Japanese | High | Dose-dependent | 74.3% | [7][8][9] |

MOVES-PD Part 1: Safety in GBA-PD Patients

| Group | Adverse Event (AE) Incidence | Serious AEs | Discontinuation due to AEs | Reference |

| This compound (Japanese, n=9) | 89% | 0 | 0 | [7][8][9] |

| Placebo (Japanese, n=3) | 67% | 0 | 0 | [7][8][9] |

| This compound (Non-Japanese, n=13) | 92% | 0 | 2 (confusional state, panic attack) | [7][8][9] |

| Placebo (Non-Japanese, n=4) | 100% | 0 | 0 | [7][8][9] |

Experimental Protocols

In Vitro Glucosylceramide Synthase (GCS) Activity Assay

A common method to determine GCS activity involves the use of a fluorescently labeled ceramide analog, such as NBD C6-ceramide, and subsequent analysis by high-performance liquid chromatography (HPLC).[10][11][12]

Objective: To quantify the enzymatic conversion of a ceramide substrate to glucosylceramide by GCS in the presence of an inhibitor.

Materials:

-

Cell lysate (e.g., from SH-SY5Y neuroblastoma cells) or purified GCS enzyme.[13]

-

UDP-glucose.

-

Assay buffer.

-

This compound or other inhibitors at various concentrations.

Procedure:

-

Prepare reaction mixtures containing assay buffer, UDP-glucose, and varying concentrations of this compound.

-

Initiate the reaction by adding the cell lysate or purified GCS enzyme and NBD C6-ceramide.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and extract the lipids.

-

Analyze the lipid extract by HPLC to separate and quantify the fluorescent product, NBD C6-glucosylceramide.

-

Calculate the GCS activity based on the amount of product formed and determine the IC50 of this compound.

Preclinical GBA-Synucleinopathy Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model that recapitulates key features of GBA-associated synucleinopathies.[4][14][15][16]

Animal Model:

-

Mice with a heterozygous GBA mutation (e.g., GbaD409V/WT) are often used to model the genetic risk for Parkinson's disease.[14][15][16]

Treatment:

-

This compound is administered orally, typically as a food admixture, for a specified duration (e.g., from 4 months of age for several weeks or months).[15][16]

Assessments:

-

Target Engagement: Measurement of GlcCer levels in plasma, brain, and cerebrospinal fluid (CSF) by LC-MS/MS to confirm GCS inhibition.[15][16]

-

Pathology: Immunohistochemical analysis of brain tissue for α-synuclein aggregates and other relevant markers.

-

Behavioral Testing: Assessment of motor and cognitive function using standardized tests.

Clinical Trial: MOVES-PD (NCT02906020)

The following workflow diagram illustrates the design of Part 1 of the MOVES-PD clinical trial.

Caption: Workflow of the MOVES-PD Part 1 clinical trial.

Conclusion

This compound has demonstrated potent inhibition of glucosylceramide synthase and effective reduction of the substrate glucosylceramide in both preclinical models and human subjects.[4][7][8][9] While it showed a favorable safety and tolerability profile in early clinical trials, its efficacy in slowing disease progression in GBA-associated Parkinson's disease was not established in the MOVES-PD trial.[1] Nevertheless, the data generated from the development of this compound provide a valuable framework for future research into substrate reduction therapies for lysosomal storage disorders and other conditions linked to aberrant glycosphingolipid metabolism. The methodologies outlined in this guide can serve as a reference for the continued investigation of GCS inhibitors.

References

- 1. alzforum.org [alzforum.org]

- 2. Venglustat - Sanofi - AdisInsight [adisinsight.springer.com]